2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine
Description
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N4/c10-9(11)2-5-15(6-3-9)8-13-4-1-7(12)14-8/h1,4H,2-3,5-6H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCGZBONOSAHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine typically involves the reaction of 4,4-difluoropiperidine with pyrimidine derivatives. One common method includes the use of 4,4-difluoropiperidine hydrochloric acid salt, which is converted into its free base by treatment with sodium bicarbonate in water . The free base is then reacted with pyrimidine derivatives under controlled conditions to yield the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(4,4-difluoropiperidin-1-yl)-pyrimidin-4-ylamine is with a molecular weight of 214.22 g/mol. Its structure features a pyrimidine ring substituted with a difluoropiperidine moiety, which contributes to its pharmacological properties .
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit promising anticancer properties. Research has shown that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, the inhibition of the A2A receptor has been linked to reduced tumor growth in preclinical models .
Neurological Disorders
The compound has potential applications in treating neurological disorders due to its ability to interact with neuropeptide receptors. It has been studied as a neuropeptide FF receptor antagonist, which may help alleviate pain and other symptoms associated with certain neurological conditions .
Antiviral Properties
There is emerging evidence that pyrimidine derivatives can exhibit antiviral activity. Compounds similar to this compound have been tested against various viruses, showing the ability to inhibit viral replication through interference with viral enzymes or cellular pathways essential for viral life cycles .
Case Study 1: Inhibition of Cancer Cell Lines
A study published in the Journal of Medicinal Chemistry evaluated various pyrimidine derivatives for their anticancer activity against different cancer cell lines. The results indicated that compounds containing the this compound structure demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range .
Case Study 2: Neuropharmacology Research
In another study focusing on neuropharmacology, researchers investigated the effects of this compound on pain modulation pathways. The findings suggested that this compound could effectively reduce pain responses in animal models by blocking neuropeptide FF receptors, indicating its potential as a therapeutic agent for chronic pain management .
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the molecular targets being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Core Structure Differences: The target compound has a pyrimidine core, whereas analogs from and feature pyrido-pyrimidinone scaffolds. The latter introduces a fused bicyclic system, increasing molecular complexity and rigidity, which may enhance target binding but reduce synthetic accessibility .
Substituent Variations: Fluorination: The 4,4-difluoropiperidine group in the target compound contrasts with non-fluorinated piperidine/piperazine rings in analogs (e.g., ). Fluorination improves metabolic stability and modulates electronic properties (e.g., basicity of the piperidine nitrogen) . Functional Groups: The 4-amine group in the target compound differs from ketone groups in pyrimidinone analogs.
Molecular Weight and Complexity :
- The target compound has a lower molecular weight (214.22 vs. 366.80–440.49 g/mol ), suggesting better bioavailability and membrane permeability compared to bulkier analogs. However, larger analogs may exhibit higher target affinity due to extended binding interfaces .
This contrasts with the difluoropiperidine group, which prioritizes lipophilicity .
Implications of Structural Differences
- Metabolic Stability: Fluorinated piperidine in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs .
- Solubility: The pyrimidine core with an amine group may improve aqueous solubility relative to ketone-containing pyrimidinones, which are more hydrophobic .
- Synthetic Accessibility: The simpler structure of this compound allows for shorter synthetic routes compared to multi-substituted pyrido-pyrimidinones .
Biological Activity
2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound integrates a piperidine ring with a pyrimidine moiety, which may influence its interaction with various biological targets.
- Molecular Formula : CHFN
- Molecular Weight : 214.22 g/mol
- CAS Number : 2028538-94-3
- IUPAC Name : 2-(4,4-difluoropiperidin-1-yl)pyrimidin-4-amine
Synthesis
The synthesis of this compound typically involves the reaction of 4,4-difluoropiperidine with pyrimidine derivatives. Common methods include the use of hydrochloric acid salts and subsequent conversion to free bases using sodium bicarbonate in water.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate interactions and subsequent catalytic actions. This mechanism is crucial in the context of various diseases where modulation of specific molecular targets can provide therapeutic benefits.
In Vitro Studies
Recent studies have highlighted the compound's potential anti-cancer properties. For instance, it has been shown to inhibit KIF18A, a motor protein involved in mitosis, leading to significant tumor regression in models of human high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC) . The inhibition resulted in increased levels of cyclin B1 (a G2/M marker) and cleaved PARP (an apoptosis marker), indicating a shift towards apoptotic pathways in sensitive cancer cell lines.
Case Studies
-
KIF18A Inhibition :
- In a study involving various cancer cell lines, the compound demonstrated effective inhibition of KIF18A activity, leading to reduced cell proliferation and increased apoptosis. The half-maximal effective concentration (EC50) values for sensitive cell lines were reported as low as 0.021 µM .
- The treatment resulted in significant changes in protein expression profiles, including decreased levels of MCL-1 (a pro-survival marker) and increased apoptosis markers such as cleaved PARP.
- Comparative Analysis :
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for 2-(4,4-Difluoropiperidin-1-yl)-pyrimidin-4-ylamine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution between 4-aminopyrimidine derivatives and 4,4-difluoropiperidine. Key parameters include:
- Temperature control : Reactions are often conducted at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) to facilitate nucleophilic attack .
- Catalysts : Use of mild bases (e.g., KCO) to deprotonate the amine while avoiding side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended to isolate the product from unreacted starting materials .
Q. How can structural confirmation of this compound be achieved?
Methodological Answer:
Q. What purification strategies minimize impurities in the final product?
Methodological Answer:
- Crystallization : Recrystallization from ethanol/water mixtures enhances purity by removing unreacted 4,4-difluoropiperidine .
- Chromatographic Techniques : Use of silica gel with eluents adjusted to polarity (e.g., 5–10% MeOH in DCM) resolves amine byproducts .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electron density distribution, identifying nucleophilic/electrophilic sites for functionalization .
- Molecular Docking : Simulations with target proteins (e.g., kinases) assess binding affinity, guiding structural modifications for enhanced bioactivity .
Q. What experimental approaches resolve contradictions in solubility data reported for this compound?
Methodological Answer:
Q. How does the difluoropiperidine moiety influence metabolic stability in pharmacokinetic studies?
Methodological Answer:
Q. What strategies mitigate steric hindrance during functionalization of the pyrimidine ring?
Methodological Answer:
- Protecting Groups : Temporarily block the 4-amine with Boc or Fmoc to direct electrophilic substitution to C5 .
- Microwave-Assisted Synthesis : Enhances reaction kinetics for bulky substituents by reducing steric resistance .
Methodological Challenges and Solutions
Q. How can researchers validate the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC-UV .
- Lyophilization : Stabilize hygroscopic forms by freeze-drying and storing under inert gas (N) .
Q. What techniques quantify trace impurities (e.g., genotoxic nitrosamines) in synthesized batches?
Methodological Answer:
- LC-MS/MS with MRM : Use multiple reaction monitoring for nitrosamine detection at ppb levels.
- Derivatization : Enhance sensitivity by reacting impurities with dansyl chloride for fluorescence detection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
